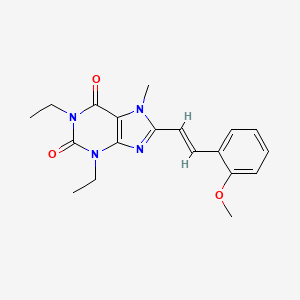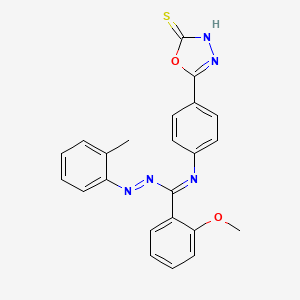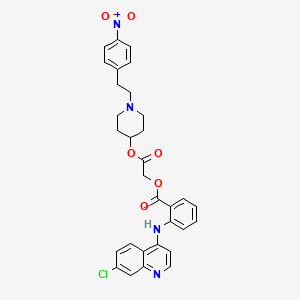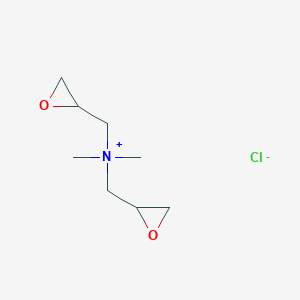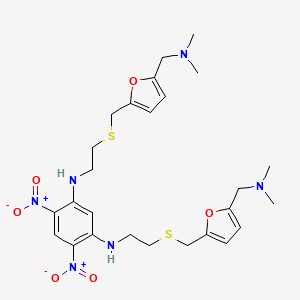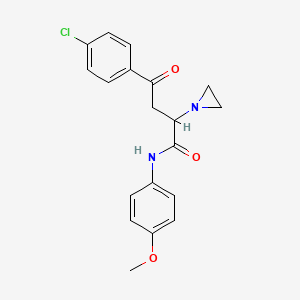
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide is a synthetic compound that belongs to the class of aziridine derivatives Aziridines are three-membered heterocyclic compounds containing a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide typically involves the reaction of aziridine with beta-(p-chlorobenzoyl)propionic acid and p-methoxyaniline. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring opens up to form new products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridine derivatives.
Applications De Recherche Scientifique
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in the design of drugs that target specific enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azirinomycin: Another aziridine derivative with antimicrobial properties.
Mitomycin: A well-known anticancer agent that contains an aziridine ring.
Miraziridine: A compound with potential therapeutic applications.
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide is unique due to its specific chemical structure, which combines the aziridine ring with a p-chlorobenzoyl group and a p-methoxyanilide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
116383-18-7 |
|---|---|
Formule moléculaire |
C19H19ClN2O3 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-16-8-6-15(7-9-16)21-19(24)17(22-10-11-22)12-18(23)13-2-4-14(20)5-3-13/h2-9,17H,10-12H2,1H3,(H,21,24) |
Clé InChI |
YVLRWZWXMGWWHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C(CC(=O)C2=CC=C(C=C2)Cl)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


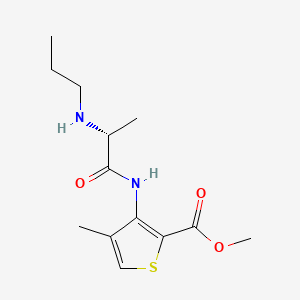

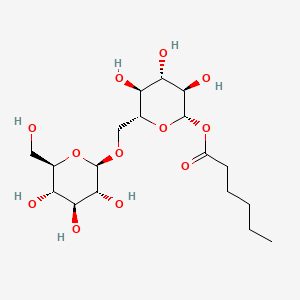
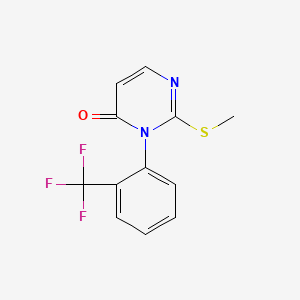

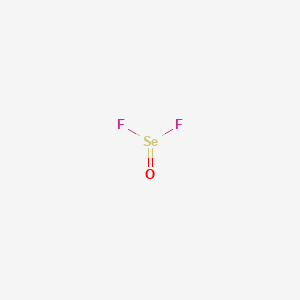
![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)

